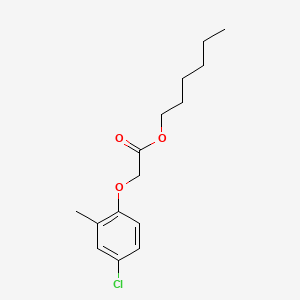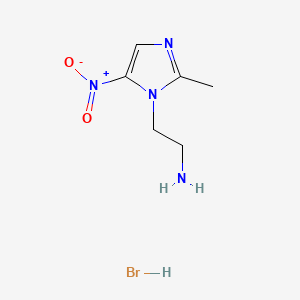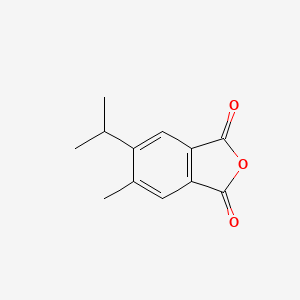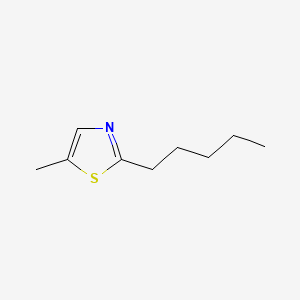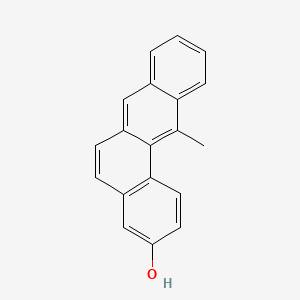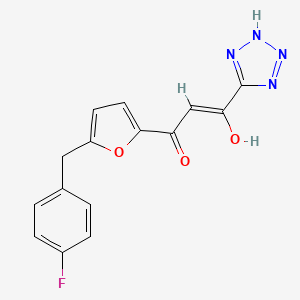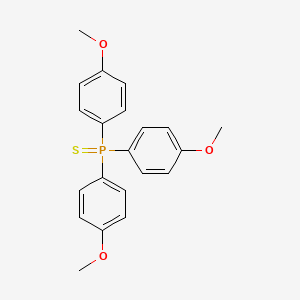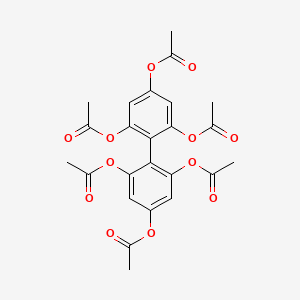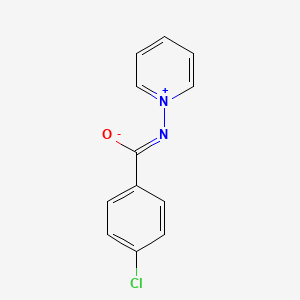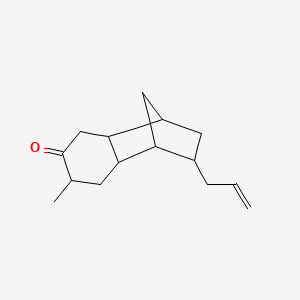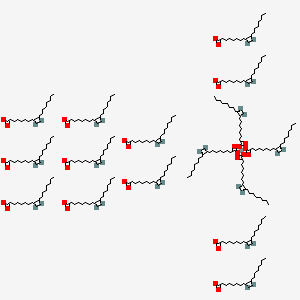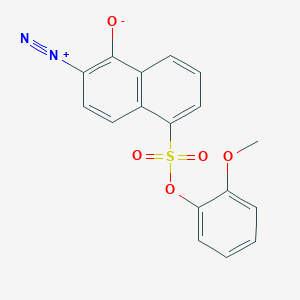
4,4'-Carbonimidoylbis(N,N-diethylaniline) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate is a chemical compound with the molecular formula C23H33N3O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate typically involves the reaction of N,N-diethylaniline with carbonimidoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Methylenebis(N,N-diethylaniline)
- 4,4’-Thiocarbonyldi(N,N-diethylaniline)
- 4,4’-Sulfonylbis(N,N-diethylaniline)
Uniqueness
4,4’-Carbonimidoylbis(N,N-diethylaniline) acetate stands out due to its unique carbonimidoyl functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
84282-03-1 |
|---|---|
Fórmula molecular |
C23H33N3O2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
acetic acid;4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H29N3.C2H4O2/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;1-2(3)4/h9-16,22H,5-8H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
QXMJDYCIJYZKQH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


